

Application Notes: GPR120 Agonist-Induced Calcium Mobilization Assay

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Compound of Interest

Compound Name: GPR120 Agonist 5

Cat. No.: B15571538

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Introduction

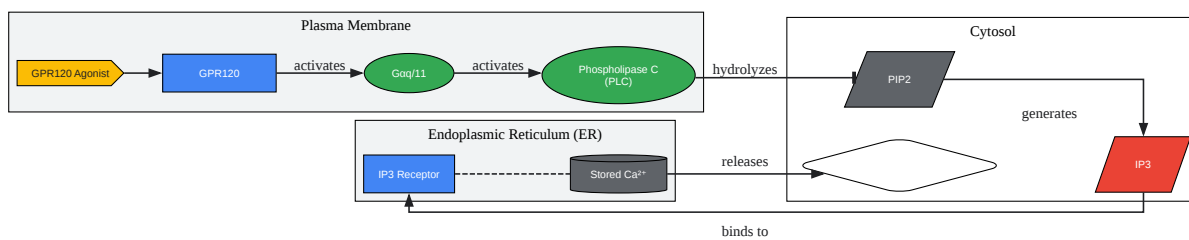
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain fatty acids.[1][2] It has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[2][3][4] GPR120 is coupled to the Gαq protein subunit, and its activation by an agonist initiates a signaling cascade that leads to the release of calcium from intracellular stores.[5][6] This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay to screen for and characterize GPR120 agonists.[7]

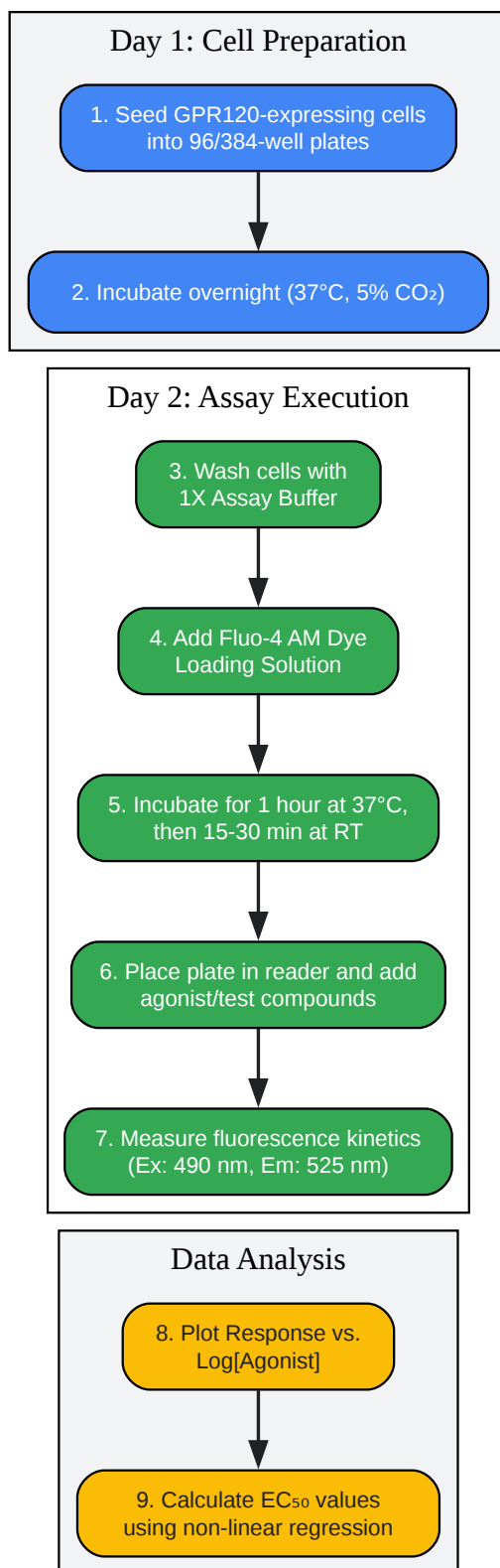
Principle of the Assay

The assay quantifies the activation of GPR120 by measuring changes in intracellular calcium concentration. Cells engineered to express GPR120 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[7][8] Fluo-4 AM is a cell-permeable ester that, once inside the cell, is cleaved by intracellular esterases into its active, membrane-impermeable form, Fluo-4.[7][9] In its unbound state, Fluo-4 exhibits minimal fluorescence. Upon binding to calcium released from the endoplasmic reticulum following GPR120 activation, the fluorescence of Fluo-4 increases significantly.[7] This change in fluorescence intensity, measured using a microplate reader, is directly proportional to the intracellular calcium concentration and serves as a readout for receptor activation.[10]

GPR120 Signaling Pathway

Activation of GPR120 by an agonist triggers the Gαq signaling pathway. The Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca²⁺) into the cytoplasm.[\[10\]](#)





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